Cas no 2649011-48-1 (5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine)

5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine structure
2649011-48-1 structure
商品名:5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine
CAS番号:2649011-48-1
MF:C11H10BrN3O
メガワット:280.120601177216
CID:6028145
PubChem ID:165651330

5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine 化学的及び物理的性質

名前と識別子

    • 5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine
    • 2649011-48-1
    • EN300-1915924
    • インチ: 1S/C11H10BrN3O/c12-8-5-13-10(7-1-2-7)15-9(8)11(3-4-11)14-6-16/h5,7H,1-4H2
    • InChIKey: VCTITZAMIZRDMN-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=C(C2CC2)N=C1C1(CC1)N=C=O

計算された属性

  • せいみつぶんしりょう: 279.00072g/mol
  • どういたいしつりょう: 279.00072g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 334
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 55.2Ų

5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1915924-0.1g
5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine
2649011-48-1
0.1g
$1635.0 2023-09-17
Enamine
EN300-1915924-0.25g
5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine
2649011-48-1
0.25g
$1708.0 2023-09-17
Enamine
EN300-1915924-5.0g
5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine
2649011-48-1
5g
$5387.0 2023-06-02
Enamine
EN300-1915924-1.0g
5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine
2649011-48-1
1g
$1857.0 2023-06-02
Enamine
EN300-1915924-10.0g
5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine
2649011-48-1
10g
$7988.0 2023-06-02
Enamine
EN300-1915924-1g
5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine
2649011-48-1
1g
$1857.0 2023-09-17
Enamine
EN300-1915924-5g
5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine
2649011-48-1
5g
$5387.0 2023-09-17
Enamine
EN300-1915924-0.5g
5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine
2649011-48-1
0.5g
$1783.0 2023-09-17
Enamine
EN300-1915924-0.05g
5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine
2649011-48-1
0.05g
$1560.0 2023-09-17
Enamine
EN300-1915924-10g
5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine
2649011-48-1
10g
$7988.0 2023-09-17

5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine 関連文献

5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidineに関する追加情報

5-Bromo-2-Cyclopropyl-4-(1-Isocyanatocyclopropyl)Pyrimidine: A Comprehensive Overview

The compound 5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine, identified by the CAS number 2649011-48-1, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This molecule belongs to the class of pyrimidines, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. The presence of bromine at position 5, a cyclopropyl group at position 2, and an isocyanatomethylcyclopropyl group at position 4 introduces unique electronic and steric properties that make this compound a valuable subject for further investigation.

Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly in the development of bioactive compounds with potential therapeutic applications. The substitution pattern of this compound suggests that it could serve as a building block for constructing more complex molecules with tailored biological activities. For instance, the bromine atom at position 5 could act as a leaving group in nucleophilic substitution reactions, enabling the introduction of diverse functional groups. Similarly, the cyclopropyl groups at positions 2 and 4 could contribute to the molecule's stability and bioavailability due to their strained ring systems.

One of the most intriguing aspects of this compound is its potential role in heterocyclic chemistry. The combination of pyrimidine with cyclopropane moieties creates a unique structural motif that could be exploited in the design of novel materials or catalysts. Recent advancements in transition metal-catalyzed cyclopropanation reactions have opened new avenues for synthesizing such complex structures. For example, palladium-catalyzed cross-coupling reactions have been successfully employed to construct similar frameworks, suggesting that this compound could be synthesized via similar methodologies.

From a biological standpoint, the presence of an isocyanato group at position 4 introduces a reactive site that could participate in covalent interactions with biomolecules. This feature makes the compound a promising candidate for exploring its potential as an affinity ligand or a drug delivery agent. Recent research has demonstrated that isocyanate-containing molecules can undergo selective reactions with amino groups on proteins, enabling their use in bioconjugation chemistry.

In terms of synthetic accessibility, this compound represents a challenging yet rewarding target for organic chemists. The construction of such a molecule would require precise control over regioselectivity and stereochemistry during its synthesis. Techniques such as microwave-assisted synthesis or organocatalysis could be employed to streamline the synthesis process and improve yields.

Moreover, computational studies using density functional theory (DFT) have provided valuable insights into the electronic structure and reactivity of this compound. These studies suggest that the bromine atom and cyclopropyl groups significantly influence the molecule's frontier molecular orbitals, making it highly reactive under certain conditions. Such findings are crucial for designing experiments aimed at exploring its reactivity and applications.

In conclusion, 5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine (CAS No. 2649011-48-1) stands out as a fascinating molecule with immense potential in chemical research and development. Its unique structure, combined with recent advances in synthetic methodologies and computational modeling, positions it as a key player in advancing our understanding of complex organic systems.

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